[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate
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Overview
Description
[(6Ar,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate is an alkaloid.
CID 10044441 is a natural product found in Cordyceps tenuipes and Aspergillus fumigatus with data available.
Scientific Research Applications
Ergoline-Derived Inverse Agonists for Narcolepsy Treatment
Research indicates that ergoline derivatives, structurally related to the compound , have potential as inverse agonists of the human histamine H3 receptor (H3R). These derivatives are explored as drug candidates for treating narcolepsy. Studies highlight a specific ergoline derivative, which exhibited favorable pharmacokinetic and in vitro safety profiles, showing promise as a lead compound in developing H3R inverse agonists (Auberson et al., 2014).
Indole Derivatives for Improved Narcolepsy Treatment
Further research on ergolines led to the development of indole derivatives with high H3 receptor affinity. These molecules demonstrated significant potential for treating narcolepsy, showing a strong correlation between pharmacodynamic effects and brain receptor occupancy, without measurable safety liabilities (Auberson et al., 2015).
Microwave-Assisted Synthesis of Indoloquinoline Derivatives
A study explored the microwave-assisted synthesis of indoloquinoline derivatives, offering a rapid and efficient method with higher yields and reduced waste generation compared to traditional methods. This approach is significant for developing new pharmaceuticals and research compounds (Avula et al., 2015).
Antitubercular Evaluation of Quinoline Derivatives
Research on the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones revealed their potential as antitubercular agents. The study's findings could lead to the development of new treatments for tuberculosis (Kantevari et al., 2011).
Antiproliferative Activity of Indoloquinoline Derivatives
A study investigated the synthesis and antiproliferative activity of 11-aminoalkylamino-substituted indoloquinolines, identifying compounds with selective cytotoxicities against various cancer cell lines. This research contributes to the development of new anticancer therapies (Wang et al., 2012).
Synthesis of Indoloquinolines from Isatins
Another study focused on synthesizing indoloquinolines from isatins, exploring different reaction mechanisms and potential pharmaceutical applications (Bergman et al., 2003).
In vitro Antiproliferative Activity of Indoloquinoline Derivatives
Further research on the antiproliferative properties of indoloquinoline derivatives against cancer cells demonstrated their potential as DNA, topo I, and topo II inhibitors, which could lead to apoptosis in cancer cells (Lu et al., 2010).
Properties
Molecular Formula |
C23H30N2O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(6aR,9R,10S,10aR)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate |
InChI |
InChI=1S/C23H30N2O2/c1-7-23(4,5)22-16-11-18-20(15-9-8-10-17(24-22)19(15)16)21(27-14(3)26)13(2)12-25(18)6/h7-10,13,18,20-21,24H,1,11-12H2,2-6H3/t13-,18-,20-,21+/m1/s1 |
InChI Key |
OSICWVVWEXKSBD-NDKINLCJSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@@H]2CC3=C(NC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C(C)(C)C=C)C |
SMILES |
CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |
Canonical SMILES |
CC1CN(C2CC3=C(NC4=CC=CC(=C34)C2C1OC(=O)C)C(C)(C)C=C)C |
Synonyms |
fumigaclavine C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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